Bromodomain BRD4 BD1 Binding Affinity: Kd Comparison Against Furan-2-Carboxamide Probe Compounds
The target compound exhibits measurable binding to the first bromodomain of BRD4 (BRD4 BD1). In isothermal titration calorimetry (ITC) assays, it shows a dissociation constant (Kd) of 6.80 × 10³ nM (6.80 μM) against partial-length human BRD4 bromodomain 1 [1]. This represents weak but detectable affinity that places the compound in the fragment-like binding regime. By comparison, the high-affinity BRD4 probe compound JQ1 demonstrates a Kd of approximately 50–90 nM against BRD4 BD1 under similar ITC conditions, representing roughly 75–136-fold higher affinity [2]. The binding mode involves occupancy of the acetyl-lysine recognition pocket, a hallmark of bromodomain ligand interactions, making the compound a viable starting point for fragment-based drug discovery (FBDD) or structure-guided optimization campaigns [1].
| Evidence Dimension | Binding affinity (Kd) to human BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 6.80 × 10³ nM (6.80 μM) |
| Comparator Or Baseline | JQ1 (positive control): Kd ≈ 50–90 nM against BRD4 BD1 |
| Quantified Difference | Target compound exhibits ~75–136-fold lower affinity than JQ1; confirms fragment-like binding rather than drug-like potency |
| Conditions | Isothermal titration calorimetry (ITC); partial-length human BRD4 bromodomain 1 |
Why This Matters
For procurement decisions in fragment-based drug discovery, this compound offers a validated, synthetically tractable BRD4 BD1-binding fragment scaffold with a unique 2,3-dimethoxy-2-methylpropyl vector that can be elaborated via structure-based design, whereas simpler N-alkyl furan-2-carboxamides lack bromodomain binding annotation.
- [1] BindingDB Entry BDBM50159140 (CHEMBL3785648): Binding affinity (Kd = 6.80E+3 nM) to human BRD4 bromodomain 1 by ITC. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. Selective inhibition of BET bromodomains. Nature, 2010, 468, 1067–1073. (JQ1 Kd values). View Source
